molecular formula C13H17ClN6O B3140341 N-(4-chlorophenyl)-3,5-bis(dimethylamino)-1H-1,2,4-triazole-1-carboxamide CAS No. 477873-10-2

N-(4-chlorophenyl)-3,5-bis(dimethylamino)-1H-1,2,4-triazole-1-carboxamide

Cat. No. B3140341
CAS RN: 477873-10-2
M. Wt: 308.77 g/mol
InChI Key: PPYGUYBTBRSWPT-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-3,5-bis(dimethylamino)-1H-1,2,4-triazole-1-carboxamide” is a complex organic compound. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also seems to have dimethylamino and chlorophenyl functional groups .

Scientific Research Applications

Heterocyclic Compounds and Pharmaceutical Interest

Triazole derivatives, including compounds similar to N-(4-chlorophenyl)-3,5-bis(dimethylamino)-1H-1,2,4-triazole-1-carboxamide, have been extensively explored for their pharmaceutical relevance. These compounds are significant due to their structural variability and broad range of biological activities. Research has focused on the synthesis and biological evaluation of triazole derivatives for their potential use in new drugs targeting various diseases. The triazole core is noted for its presence in pharmaceuticals with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The development of novel triazoles is driven by the need for new therapeutic agents to address emerging diseases and antibiotic-resistant pathogens. Interest in green chemistry and sustainable synthesis methods for these compounds is also increasing, underscoring the importance of environmentally friendly approaches in drug development (Ferreira et al., 2013).

Synthesis and Bioconjugation Applications

The synthesis of 1,2,3-triazoles, including 1,4-disubstituted variants, is crucial in the fields of drug discovery, material science, and organic synthesis. The click chemistry approach, particularly the Huisgen 1,3-dipolar cycloaddition, is a widely used method for creating triazole derivatives due to its high selectivity and efficiency. This method has opened pathways for the development of new biologically active compounds and materials with specific functionalities. Triazole rings' stability and ability to engage in multiple types of interactions make them valuable scaffolds in medicinal chemistry (Kaushik et al., 2019).

Biological Activity and Potential Uses

1,2,4-Triazole derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects. The ongoing search for new, effective therapeutic agents has led to the synthesis and evaluation of 1,2,4-triazole derivatives as potential drugs. These compounds' versatility in chemical modifications allows for the optimization of their pharmacological properties, highlighting their significance in drug discovery and development efforts (Ohloblina, 2022).

properties

IUPAC Name

N-(4-chlorophenyl)-3,5-bis(dimethylamino)-1,2,4-triazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN6O/c1-18(2)11-16-12(19(3)4)20(17-11)13(21)15-10-7-5-9(14)6-8-10/h5-8H,1-4H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYGUYBTBRSWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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